molecular formula C14H22N6O5 B13374143 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B13374143
M. Wt: 354.36 g/mol
InChI Key: KJBFAMAJOWHCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a complex organic compound that belongs to the class of purine derivatives This compound is notable for its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and oxolan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the oxolan ring and the amino side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amino derivatives.

Scientific Research Applications

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.

Properties

Molecular Formula

C14H22N6O5

Molecular Weight

354.36 g/mol

IUPAC Name

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C14H22N6O5/c15-3-1-2-4-16-14-19-8-11(17-6-18-12(8)24)20(14)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,21-23H,1-5,15H2,(H,16,19)(H,17,18,24)

InChI Key

KJBFAMAJOWHCGI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)NCCCCN

Origin of Product

United States

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